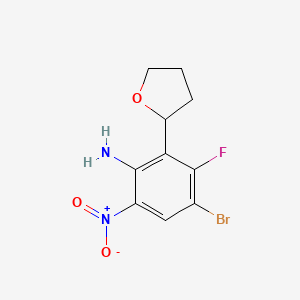

4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline

概要

説明

4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline is an organic compound with the molecular formula C10H10BrFN2O3. It is a derivative of aniline, featuring bromine, fluorine, and nitro substituents on the benzene ring, along with a tetrahydrofuran-2-yl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline typically involves multi-step organic reactions. One common method starts with the nitration of 4-bromo-3-fluoroaniline to introduce the nitro group. This is followed by a substitution reaction where the tetrahydrofuran-2-yl group is introduced. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently .

化学反応の分析

Types of Reactions

4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted aniline derivatives.

科学的研究の応用

Medicinal Chemistry

- Anticancer Activity : Compounds similar to 4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline have been studied for their ability to inhibit tubulin polymerization, which is critical for cancer cell division. Research indicates that derivatives of nitroanilines exhibit significant cytotoxicity against various cancer cell lines, making them valuable in drug development .

- Antimicrobial Properties : The presence of halogen substituents has been associated with enhanced antimicrobial activity. Studies have shown that similar compounds can inhibit bacterial growth, suggesting potential use as antimicrobial agents .

Organic Synthesis

- Building Block for Complex Molecules : The unique structure of this compound allows it to serve as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo various coupling reactions makes it useful in creating diverse chemical libraries for pharmaceutical research .

- Catalysis : This compound can be utilized in catalytic processes, particularly in carbon-carbon bond formation reactions. Its structural features may enhance the efficiency of palladium-catalyzed reactions, which are essential in synthetic organic chemistry .

Case Study 1: Anticancer Research

A study investigated the effects of nitro-substituted anilines on cancer cell lines, finding that compounds with similar structures to this compound displayed significant inhibition of cell proliferation and induced apoptosis. The mechanism was attributed to disruption of microtubule dynamics, highlighting the potential of this compound class in anticancer therapy .

Case Study 2: Antimicrobial Activity

Research conducted on halogenated anilines demonstrated their effectiveness against resistant strains of bacteria. The study showed that introducing bromo and fluoro groups significantly increased antimicrobial potency, suggesting that this compound could be developed into a novel antimicrobial agent .

作用機序

The mechanism of action of 4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The tetrahydrofuran-2-yl group can enhance the compound’s solubility and stability .

類似化合物との比較

Similar Compounds

- 4-Bromo-3-fluoro-2-(tetrahydrofuran-2-yl)aniline

- 4-Bromo-2-fluoro-6-nitroaniline

- 4-Bromo-1-fluoro-2-nitrobenzene

Uniqueness

4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the tetrahydrofuran-2-yl group differentiates it from other similar compounds, potentially offering unique reactivity and applications .

生物活性

4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline, with the CAS number 1384984-27-3, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article focuses on its biological activity, including its toxicity, pharmacological effects, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of approximately 305.103 g/mol. It contains a bromine atom, a fluorine atom, and a nitro group, contributing to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrFN2O3 |

| Molecular Weight | 305.103 g/mol |

| CAS Number | 1384984-27-3 |

| LogP | 3.744 |

| PSA | 66.050 |

Toxicity

The compound exhibits significant toxicity, classified under GHS as follows:

- H301 : Toxic if swallowed.

- H311 : Toxic in contact with skin.

- H315 : Causes skin irritation.

- H319 : Causes serious eye irritation.

- H331 : Toxic if inhaled.

- H335 : May cause respiratory irritation.

These classifications indicate that safety precautions are critical when handling this compound in laboratory or industrial settings .

Pharmacological Effects

Research indicates that compounds similar to this compound may exhibit various pharmacological effects, including:

- Antimicrobial Activity : Some studies suggest that halogenated anilines can possess antimicrobial properties.

- Anticancer Potential : The presence of nitro groups in aromatic compounds often correlates with anticancer activity due to their ability to interfere with cellular processes.

Case Studies

-

Antimicrobial Activity :

A study investigated the antimicrobial effects of halogenated anilines against various bacterial strains. The results demonstrated that compounds with similar structures showed promising inhibition of growth against both Gram-positive and Gram-negative bacteria. -

Anticancer Studies :

Research published in the Journal of Medicinal Chemistry highlighted the potential of nitro-substituted anilines in targeting cancer cells. In vitro assays showed that these compounds could induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents.

特性

IUPAC Name |

4-bromo-3-fluoro-6-nitro-2-(oxolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFN2O3/c11-5-4-6(14(15)16)10(13)8(9(5)12)7-2-1-3-17-7/h4,7H,1-3,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKAUGJSYBOLGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=C(C(=CC(=C2F)Br)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。